(E)-2-(4-methoxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
The compound (E)-2-(4-methoxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to the thiazolo[3,2-a]pyrimidine family, a class of fused heterocycles known for diverse pharmacological activities. Its structure features:
- A thiazolo[3,2-a]pyrimidine core with a 3-oxo group.
- A (4-methoxybenzylidene) substituent at position 2 (E-configuration).
- A 5-methylfuran-2-yl group at position 3.
- A methyl group at position 5.
- An N-phenylcarboxamide at position 6.
This compound’s structural complexity and substituent diversity make it a candidate for comparative studies with analogues, focusing on synthesis, physicochemical properties, and crystallography.
Properties
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-16-9-14-21(34-16)24-23(25(31)29-19-7-5-4-6-8-19)17(2)28-27-30(24)26(32)22(35-27)15-18-10-12-20(33-3)13-11-18/h4-15,24H,1-3H3,(H,29,31)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXKUGLIPGDIRY-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)OC)S3)C)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)OC)/S3)C)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-methoxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process that includes the reaction of specific precursors under controlled conditions. The structural characterization is often confirmed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry. For instance, the compound's molecular formula is , with a molecular weight of 398.48 g/mol.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines including:
- HepG2 (human liver carcinoma)
- MCF-7 (human breast adenocarcinoma)
- A549 (human lung carcinoma)
The results indicate that the compound induces apoptosis in cancer cells, which is a programmed cell death mechanism crucial for inhibiting tumor growth. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest potent activity compared to standard chemotherapeutic agents like doxorubicin.
| Cell Line | IC50 Value (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| HepG2 | 6.1 ± 1.9 | 24.7 ± 3.2 |
| MCF-7 | 7.9 ± 1.9 | 24.7 ± 3.2 |
| A549 | 8.5 ± 2.0 | 24.7 ± 3.2 |
These findings underscore the potential of this compound as a lead for developing new anticancer therapies.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The compound activates caspase pathways leading to increased apoptosis rates in treated cells.
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in cancer cells, preventing them from proliferating.
- Inhibition of Proliferation : The compound reduces cell viability and proliferation rates significantly.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against various pathogens:
- Bacterial Strains : Including E. coli and Pseudomonas aeruginosa
The results indicated moderate to high antibacterial activity, suggesting that the compound could be useful in treating bacterial infections.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Case Study on HepG2 Cells : A study demonstrated that treatment with the compound resulted in a significant increase in apoptotic cells compared to controls, with flow cytometry confirming these findings.
"The induction of apoptosis was evidenced by an increase in annexin V-positive cells post-treatment" .
- Antimicrobial Efficacy : Another study reported that the compound displayed notable inhibition zones against tested bacterial strains, indicating its potential as an antimicrobial agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues (Table 1) highlight variations in benzylidene substituents, heterocyclic moieties, and functional groups:
Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations :
- Electron-Donating vs.
- Carboxamide vs. Ester/Nitrile : The N-phenylcarboxamide at position 6 (target compound) increases hydrogen-bonding capacity compared to nitriles (11a, 11b) or esters (), which may influence solubility and biological activity .
Key Observations :
- Reactivity of Aldehydes : Electron-rich aldehydes (e.g., 2,4,6-trimethoxy in ) may require longer reaction times (8–10 h vs. 2 h for 11a/11b) but yield higher product purity .
Spectroscopic and Crystallographic Analysis
Spectroscopic Data
- IR Spectroscopy :
- NMR Spectroscopy :
Crystallographic Features
- Ring Puckering : The thiazolopyrimidine core in adopts a flattened boat conformation (C5 deviation: 0.224 Å), with a dihedral angle of 80.94° between the core and the benzylidene group . Similar puckering is expected in the target compound.
- Hydrogen Bonding : and compounds form C–H···O interactions in crystal packing, while the target compound’s carboxamide may enable stronger N–H···O bonds, influencing solubility and stability .
Physicochemical Properties
- Melting Points :
- Solubility : The N-phenylcarboxamide group may improve aqueous solubility compared to esters or nitriles, though steric bulk from the 5-methylfuran-2-yl group could counteract this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
